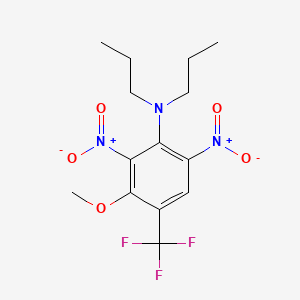
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is a chemical compound known for its unique structural properties and applications. It is a derivative of trifluralin, a widely used pre-emergence herbicide. This compound is characterized by the presence of methoxy, dinitro, dipropyl, and trifluoromethyl groups attached to an aniline ring, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method includes the nitration of a suitable aniline derivative, followed by the introduction of methoxy and trifluoromethyl groups. The final step involves the alkylation of the aniline nitrogen atoms with propyl groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and alkylation processes under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline involves the inhibition of cell division. The compound disrupts the formation of microtubules, which are essential for mitosis. By binding to tubulin, it prevents the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. This mechanism is similar to that of trifluralin, its parent compound.
Comparison with Similar Compounds
Similar Compounds
Trifluralin: 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
Prodiamine: 1,3-diamino-N1,N1-dipropyl-2,6-dinitro-4-trifluoromethylbenzene
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine
Uniqueness
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and may enhance its biological activity and effectiveness in various applications.
Properties
CAS No. |
36462-40-5 |
|---|---|
Molecular Formula |
C14H18F3N3O5 |
Molecular Weight |
365.30 g/mol |
IUPAC Name |
3-methoxy-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H18F3N3O5/c1-4-6-18(7-5-2)11-10(19(21)22)8-9(14(15,16)17)13(25-3)12(11)20(23)24/h8H,4-7H2,1-3H3 |
InChI Key |
NELVKRRREKWBII-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])OC)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















